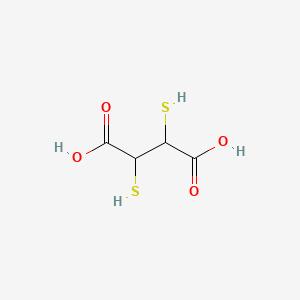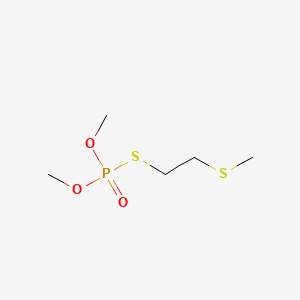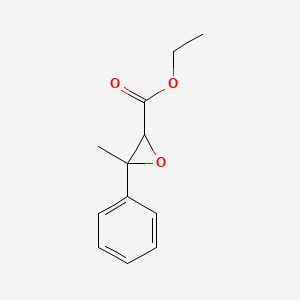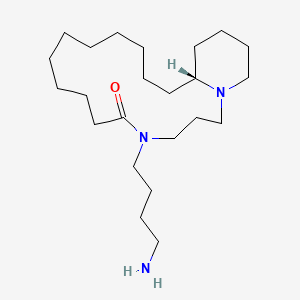
Oncinotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oncinotine is a natural product found in Oncinotis tenuiloba with data available.
Aplicaciones Científicas De Investigación
Synthesis of Oncinotine
Oncinotine and its analog neooncinotine have been synthesized using efficient ring-closing metathesis reactions, utilizing components like 2-allylpiperidine, 9-decenoic acid, and diamines. This synthesis highlights oncinotine's chemical structure and its potential as a natural alkaloid for further research (Hou, Cheng, & Wang, 2004).
Nitrogen Compound Metabolism Studies
While not directly on oncinotine, research by Professor John William Gorrod includes the metabolic study of nitrogen-containing drugs and xenobiotics, providing insights into how similar compounds like oncinotine could be metabolized and interact in biological systems (Ulgen & Sevinc, 2017).
Pharmacogenetics Research
The NIH Pharmacogenetics Research Network (PGRN) studies the correlation between drug response and genetic variation, which can be relevant to oncinotine's applications in pharmacogenetics, especially concerning nitrogen-containing compounds (Giacomini et al., 2007).
Translational Modeling in Oncology
Mathematical modeling in oncology is crucial for predicting the clinical efficacy and toxicity of antineoplastic agents, which could be relevant for oncinotine if explored as a potential cancer treatment (Zhu, 2018).
Carcinogenicity Studies
While not directly related to oncinotine, studies on the carcinogenicity of various substances, such as red and processed meat, provide a framework for understanding how oncinotine might be investigated for its potential carcinogenic or anticarcinogenic properties (Bouvard et al., 2015).
Propiedades
Número CAS |
21008-79-7 |
|---|---|
Nombre del producto |
Oncinotine |
Fórmula molecular |
C23H45N3O |
Peso molecular |
379.6 g/mol |
Nombre IUPAC |
(17R)-5-(4-aminobutyl)-1,5-diazabicyclo[15.4.0]henicosan-6-one |
InChI |
InChI=1S/C23H45N3O/c24-17-10-12-19-26-21-13-20-25-18-11-9-15-22(25)14-7-5-3-1-2-4-6-8-16-23(26)27/h22H,1-21,24H2/t22-/m1/s1 |
Clave InChI |
BMGOFEXYTOOWHE-JOCHJYFZSA-N |
SMILES isomérico |
C1CCCCCC(=O)N(CCCN2CCCC[C@H]2CCCC1)CCCCN |
SMILES |
C1CCCCCC(=O)N(CCCN2CCCCC2CCCC1)CCCCN |
SMILES canónico |
C1CCCCCC(=O)N(CCCN2CCCCC2CCCC1)CCCCN |
Sinónimos |
oncinotine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



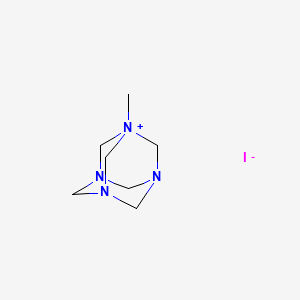
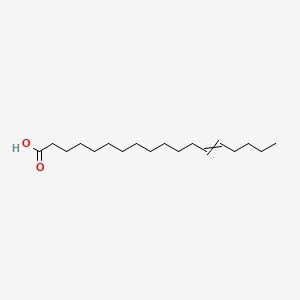
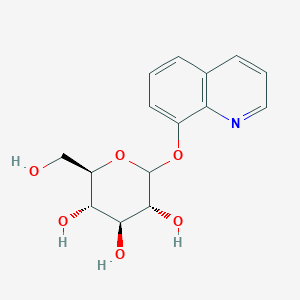
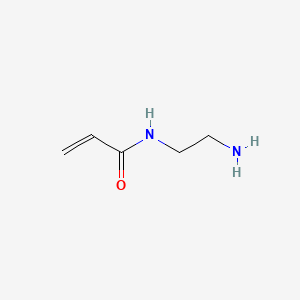
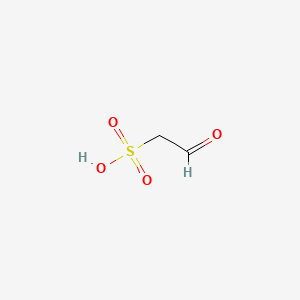
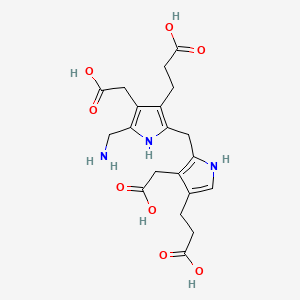
![Benzo[h]quinoline](/img/structure/B1196314.png)
